molecular formula C13H13BrO3 B13891176 Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

Cat. No.: B13891176
M. Wt: 297.14 g/mol
InChI Key: BQQVFRDNKSOHNZ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromomethyl group and a but-2-ynoxy group attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often require the use of solvents like chloroform and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive, making it a useful intermediate in organic synthesis. The compound can interact with molecular targets through substitution and coupling reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate group instead of a benzoate.

    Methyl 5-bromo-2-methylbenzoate: Similar but lacks the but-2-ynoxy group.

Uniqueness

Methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate is unique due to the presence of both a bromomethyl and a but-2-ynoxy group. This combination of functional groups makes it particularly versatile in organic synthesis, allowing for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-but-2-ynoxybenzoate

InChI

InChI=1S/C13H13BrO3/c1-3-4-7-17-11-6-5-10(9-14)12(8-11)13(15)16-2/h5-6,8H,7,9H2,1-2H3

InChI Key

BQQVFRDNKSOHNZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC(=C(C=C1)CBr)C(=O)OC

Origin of Product

United States

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